N'-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-N,N-dimethylimidoformamide
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Overview
Description
(E)-N’-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]-N,N-DIMETHYLMETHANIMIDAMIDE is a complex organic compound that features a unique structure combining isoquinoline and phenyl groups with multiple methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]-N,N-DIMETHYLMETHANIMIDAMIDE typically involves multi-step organic reactions. One common approach is to start with the isoquinoline and phenyl precursors, which are then subjected to methoxylation reactions to introduce the methoxy groups. The final step involves the formation of the methanimidamide linkage under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]-N,N-DIMETHYLMETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]-N,N-DIMETHYLMETHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Medicine
In medicine, (E)-N’-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]-N,N-DIMETHYLMETHANIMIDAMIDE is investigated for its potential therapeutic effects. It could be used in the treatment of various diseases, depending on its biological activity .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity .
Mechanism of Action
The mechanism of action of (E)-N’-[(6,7-DIMETHOXYISOQUINOLIN-1-YL)(3,4-DIMETHOXYPHENYL)METHYL]-N,N-DIMETHYLMETHANIMIDAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanol: This compound shares a similar core structure but lacks the methanimidamide linkage
(E)-(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanone oxime: This compound has an oxime functional group instead of the methanimidamide linkage
Uniqueness
Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N'-[(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C23H27N3O4/c1-26(2)14-25-22(16-7-8-18(27-3)19(12-16)28-4)23-17-13-21(30-6)20(29-5)11-15(17)9-10-24-23/h7-14,22H,1-6H3 |
InChI Key |
GUAYTNUHICKPRM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(C1=CC(=C(C=C1)OC)OC)C2=NC=CC3=CC(=C(C=C32)OC)OC |
Origin of Product |
United States |
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